Prasugrel
説明
Prasugrel is a third-generation thienopyridine P2Y12 receptor inhibitor approved for reducing thrombotic events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI) . As a prodrug, this compound requires hepatic conversion to its active metabolite, a process involving cytochrome P450 isoenzymes (CYP3A4, CYP2B6, CYP2C9, and CYP2C19). Unlike clopidogrel, which requires a two-step activation, this compound’s single-step metabolism ensures faster and more consistent platelet inhibition . Clinical trials, such as TRITON-TIMI 38, demonstrated this compound’s superiority over clopidogrel in reducing major adverse cardiovascular events (MACE: cardiovascular death, nonfatal myocardial infarction [MI], or stroke) by 19% (9.9% vs. 12.1%; HR 0.81, p < 0.001), albeit with a higher risk of major bleeding (2.4% vs. 1.8%; HR 1.32, p = 0.03) . Its pharmacokinetic profile shows rapid absorption (peak plasma concentration within 30 minutes) and dose-dependent exposure increases (5–60 mg), making it suitable for urgent clinical settings .
特性
IUPAC Name |
[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGLZDAWLRGWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861544 | |
| Record name | Prasugrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prasugrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.37e-03 g/L | |
| Record name | Prasugrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
150322-43-3 | |
| Record name | Prasugrel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150322-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prasugrel [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150322433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prasugrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06209 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prasugrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,S)-5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]- 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRASUGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34K66TBT99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prasugrel | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7995 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Prasugrel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
合成経路と反応条件
プラズグレルは、チエノピリジン中間体の調製を含む多段階プロセスによって合成されます . 合成は、4,5,6,7-テトラヒドロチエノ[3,2-c]ピリジンのN-保護から始まり、その後、ホウ酸置換とN-置換が行われます . その後、中間体を酸加水分解し、続いてアセチル化してプラズグレルを得ます . このプロセスの全体収率は約50%です .
工業生産方法
工業的な設定では、プラズグレルは、低沸点で毒性が低い溶媒中でのアセチル化によって調製されます . この方法では、トルエンやアセトニトリルなどの高沸点で毒性の高い溶媒の使用を避けることで、より優れた熱安定性と高い収率が実現されます . 工業生産におけるプラズグレルの収率は85%を超え、純度は99.5%を超えています .
化学反応の分析
科学的研究の応用
Clinical Indications
Prasugrel is indicated for:
- Acute Coronary Syndrome : Specifically for patients undergoing PCI.
- Unstable Angina : In patients with non-ST elevation myocardial infarction (NSTEMI).
- ST-Elevation Myocardial Infarction (STEMI) : Managed with PCI.
Comparative Effectiveness
This compound has been shown to significantly reduce the risk of cardiovascular events compared to clopidogrel. In the TRITON-TIMI 38 trial, this compound reduced the composite endpoint of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke to 9.9% compared to 12.1% for clopidogrel (HR: 0.81; p < 0.001) over a follow-up period . Additionally, this compound demonstrated a lower rate of stent thrombosis (1.1% vs. 2.4%; p < 0.001) in this population.
Bleeding Risks
Despite its efficacy, this compound is associated with an increased risk of bleeding complications. The incidence of major bleeding events was higher in patients treated with this compound compared to clopidogrel (1.8% vs. 2.4%; HR: 1.32; p = 0.03) in the same trial . Therefore, this compound is contraindicated in patients with a history of stroke or transient ischemic attack and should be used cautiously in those at high risk for bleeding.
Case Study: Efficacy in Taiwanese Patients
A recent study examined reduced-dose this compound (20 mg loading dose and 3.75 mg maintenance dose) in Taiwanese patients undergoing PCI for ACS. Over one year, the major adverse cardiovascular event (MACE) rate was found to be 7.1%, with only a minor incidence of major bleeding events at 0.8% . This suggests that reduced dosing may maintain efficacy while minimizing bleeding risks.
Case Study: Comparison with Ticagrelor
In a head-to-head comparison between this compound and ticagrelor for ACS management, this compound was associated with a lower incidence of cardiovascular events (7.1% vs. 9.8%) but also had a higher rate of bleeding complications . These findings highlight the need for individualized treatment strategies based on patient risk profiles.
Summary Table: Key Findings on this compound
| Study/Trial | Population | Primary Endpoint | This compound Outcome | Clopidogrel Outcome | Significance |
|---|---|---|---|---|---|
| TRITON-TIMI 38 | ACS patients undergoing PCI | Death from CV causes, nonfatal MI/stroke | 9.9% | 12.1% | HR: 0.81; p < 0.001 |
| Taiwanese Study | ACS patients post-PCI | MACE rate | 7.1% | Not applicable | Safe and effective |
| This compound vs Ticagrelor | ACS patients | Composite CV events | Lower incidence | Higher incidence | Requires careful selection |
作用機序
類似化合物との比較
Comparison with Clopidogrel
Pharmacokinetics and Pharmacodynamics
Prasugrel’s active metabolite achieves higher plasma concentrations and faster onset compared to clopidogrel due to efficient single-step hepatic conversion. This results in more potent platelet inhibition (mean inhibition of platelet aggregation: 75% vs. 59% for clopidogrel at 6 hours post-loading dose) . In the PRASFIT-ACS study, this compound (20/3.75 mg) reduced MACE by 23% compared to clopidogrel (300/75 mg) in Japanese patients (9.4% vs. 11.8%; HR 0.77) with similar major bleeding rates (1.9% vs. 2.2%) .
Comparison with Ticagrelor
Clinical Outcomes
- ISAR-REACT 5: this compound reduced the composite of death, MI, or stroke compared to ticagrelor (9.3% vs. 4.8%) .
Pharmacological Profile
Ticagrelor, a non-thienopyridine, reversibly inhibits P2Y12 and increases adenosine levels, contributing to side effects like dyspnea (13.8% vs. 7.8% in PLATO trial) . While this compound and ticagrelor have comparable antiplatelet effects, this compound’s irreversible binding may offer more sustained inhibition .
Table 2: this compound vs. Ticagrelor in Key Trials
| Trial | This compound MACE | Ticagrelor MACE | Bleeding Risk (this compound) |
|---|---|---|---|
| ISAR-REACT 5 | 9.3% | 12.0% | 5.4% |
| PRAGUE-18 | 4.8% | 4.0% | 1.0% |
| Network Meta-Analysis | Lower CV events | Higher TIMI bleeding |
Limitations in Comparisons
- Trial Design: ISAR-REACT 5 compared treatment strategies (preloading with ticagrelor vs.
- Heterogeneity : PRAGUE-18’s premature termination and high crossover to clopidogrel confounded long-term outcomes .
生物活性
Prasugrel is a thienopyridine prodrug that acts as a potent antiplatelet agent, primarily used in the management of acute coronary syndromes (ACS). Its mechanism of action involves the irreversible inhibition of the P2Y12 receptor on platelets, thereby preventing platelet aggregation. This article delves into the biological activity of this compound, highlighting its efficacy, safety, and comparative studies with other antiplatelet agents.
This compound is metabolized in the liver to its active metabolite (AM), which exerts its antiplatelet effects by binding to the P2Y12 receptor. The potency of this compound's AM is significantly higher than that of clopidogrel, another commonly used antiplatelet drug. Studies indicate that this compound's antiplatelet effects are at least 10 times more potent than clopidogrel in both animal and human models .
In Vitro and In Vivo Studies
- In Vitro Studies : The active metabolite of this compound has been shown to inhibit platelet aggregation induced by adenosine 5'-diphosphate (ADP) with an IC50 value of 1.8 µM, compared to clopidogrel's IC50 value of 2.4 µM .
- In Vivo Studies : Administration of this compound results in a dose-related inhibition of platelet aggregation. For instance, in rat models, this compound demonstrated significantly greater inhibition compared to clopidogrel following oral administration .
TRITON-TIMI 38 Trial
The TRITON-TIMI 38 trial was pivotal in establishing the efficacy of this compound in patients with ACS undergoing percutaneous coronary intervention (PCI). Key findings include:
- Patient Population : 13,608 patients were randomized to receive this compound or clopidogrel.
- Primary Endpoint : this compound significantly reduced the composite endpoint of death from cardiovascular causes, nonfatal myocardial infarction (MI), or nonfatal stroke compared to clopidogrel (9.9% vs. 12.1%; HR: 0.81; P < 0.001) .
- Bleeding Risks : There was an increase in non–CABG-related TIMI major bleeding with this compound (2.4% vs. 1.8%; HR: 1.32; P = 0.03), indicating a trade-off between efficacy and safety .
PRASFIT-ACS Study
Another significant study was the PRASFIT-ACS trial conducted in Japan, which compared this compound with clopidogrel in ACS patients undergoing PCI:
- Results : The incidence rate of cardiovascular events was lower in the this compound group (9.4%) compared to the clopidogrel group (11.8%), demonstrating a 23% risk reduction without a significant difference in bleeding complications .
Comparative Efficacy with Other Antiplatelet Agents
This compound has been compared with other antiplatelet agents such as ticagrelor:
- A prespecified analysis indicated that this compound had a lower incidence of primary endpoints compared to ticagrelor in certain patient populations, suggesting its robust efficacy profile .
Summary Table of Clinical Trial Findings
| Study | Treatment Comparison | Primary Endpoint Reduction | Major Bleeding Incidence |
|---|---|---|---|
| TRITON-TIMI 38 | This compound vs Clopidogrel | 9.9% vs 12.1% (HR: 0.81) | 2.4% vs 1.8% (HR: 1.32) |
| PRASFIT-ACS | This compound vs Clopidogrel | 9.4% vs 11.8% | Not significantly different |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
